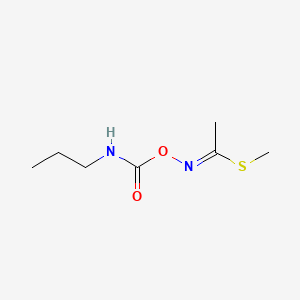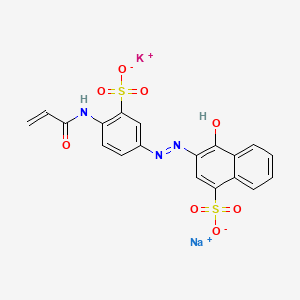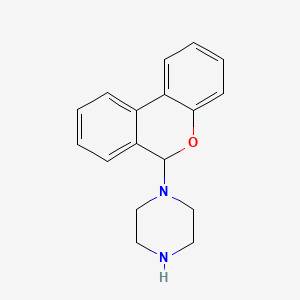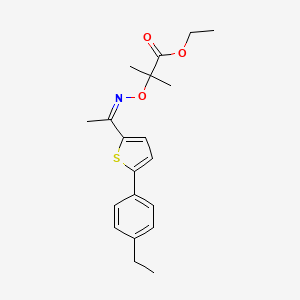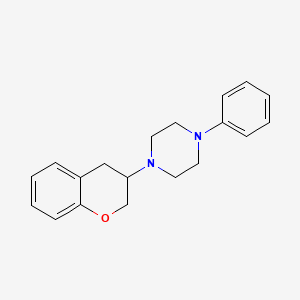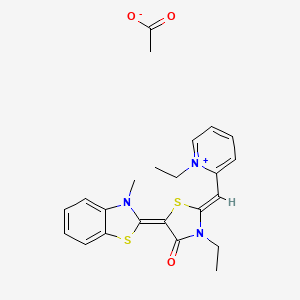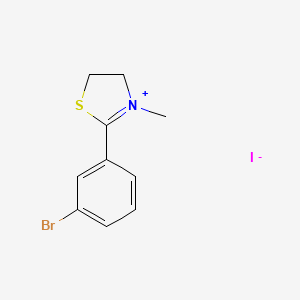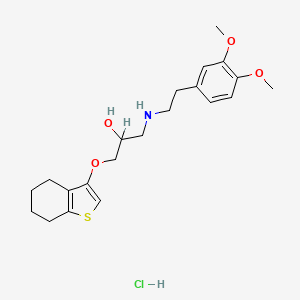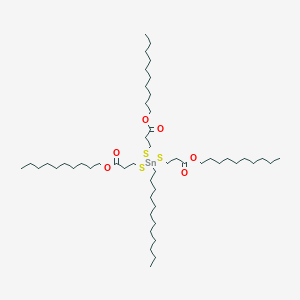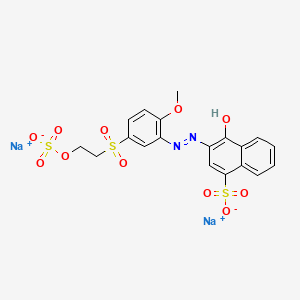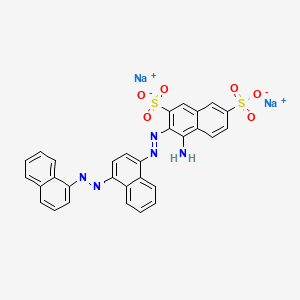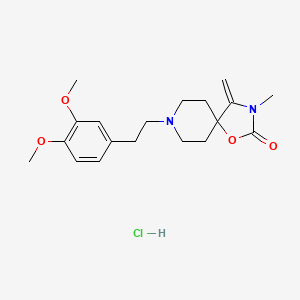
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl-4-methylene-,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl-4-methylene-,monohydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl-4-methylene-,monohydrochloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl-4-methylene-,monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl-4-methylene-,monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are studied to understand how the compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar compounds to 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(3,4-dimethoxyphenyl)ethyl)-3-methyl-4-methylene-,monohydrochloride include other spirocyclic compounds with different substituents. These compounds may have similar structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples of similar compounds are:
- 3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one .
Properties
CAS No. |
134069-86-6 |
|---|---|
Molecular Formula |
C19H27ClN2O4 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
8-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C19H26N2O4.ClH/c1-14-19(25-18(22)20(14)2)8-11-21(12-9-19)10-7-15-5-6-16(23-3)17(13-15)24-4;/h5-6,13H,1,7-12H2,2-4H3;1H |
InChI Key |
VWDMUWQNWPRKJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C)C2(CCN(CC2)CCC3=CC(=C(C=C3)OC)OC)OC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


